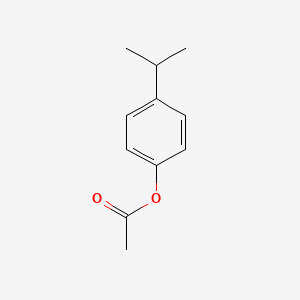

4-Isopropylphenyl acetate

Description

Contextualization within Organic Esters and Aromatic Compounds

4-Isopropylphenyl acetate (B1210297) is classified as an organic ester and an aromatic compound. ontosight.aiontosight.ai Its molecular structure features a phenyl ring substituted with an isopropyl group and an acetate group, giving it the chemical formula C₁₁H₁₄O₂. chembk.comguidechem.comnih.gov The presence of the ester functional group and the aromatic ring are key to its chemical reactivity and physical properties. smolecule.com The isopropyl group on the phenyl ring also influences its steric and electronic characteristics. smolecule.com

Table 1: Chemical and Physical Properties of 4-Isopropylphenyl Acetate

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ chembk.comguidechem.comnih.gov |

| Molecular Weight | 178.23 g/mol chembk.comguidechem.com |

| Appearance | Colorless liquid guidechem.com |

| Odor | Sweet, floral guidechem.com |

| Boiling Point | 241.3 °C at 760 mmHg guidechem.com |

| Flash Point | 93.1 °C guidechem.com |

| Density | 1.006 g/cm³ guidechem.com |

| Refractive Index | 1.496 guidechem.com |

Historical Context of its Study in Chemical Literature

The study of this compound and related compounds has been documented in chemical literature, with patents dating back several decades. For instance, a 1976 patent describes a process for preparing substituted phenyl-acetic acid esters, which includes related structures. google.com More recent research has focused on its synthesis and its role in various chemical reactions. For example, a 2008 study detailed the synthesis of a copper(II) porphyrin using a derivative of this compound. researchgate.net The compound has also been included in databases and collections for chemical analysis, such as the NIST Chemistry WebBook and the PubChem database. nih.govnist.gov

Significance in Contemporary Chemical and Biological Sciences

This compound and its derivatives are of interest in several areas of modern science. In the fragrance and flavor industries, it is utilized for its sweet, floral scent. guidechem.com Beyond its aromatic properties, the compound serves as an intermediate in the synthesis of more complex molecules. ontosight.ai

Research has also explored the biological activities of compounds containing the 4-isopropylphenyl moiety. Studies have investigated the potential antimicrobial and antioxidant properties of essential oils containing 1-(4-Isopropylphenyl)-2-methylpropyl acetate, a related compound. mdpi.comnih.gov Another study synthesized new triazolo-thiadiazole compounds from a derivative of this compound and evaluated their antimicrobial activity. researchgate.net Furthermore, it has been listed as a potential endocrine-disrupting compound in some chemical databases. nih.gov

Overview of Principal Research Trajectories

Current research involving this compound and its structural analogs is proceeding along several key paths:

Synthesis and Catalysis: Researchers continue to explore new and efficient methods for synthesizing this compound and its derivatives. Its use as a starting material or intermediate in the creation of other organic compounds remains an active area of investigation. researchgate.netresearchgate.net

Biological Activity: A significant research trajectory is the investigation of the biological effects of compounds containing the 4-isopropylphenyl group. This includes studies on their potential as antimicrobial, antioxidant, and anti-inflammatory agents. mdpi.comnih.govresearchgate.net

Materials Science: The unique properties imparted by the 4-isopropylphenyl group are being explored in the context of materials science. For example, its incorporation into porphyrin structures has been studied for applications in photocapacitive detectors. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

(4-propan-2-ylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFXBRIXZGHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181180 | |

| Record name | p-Cumenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2664-32-6 | |

| Record name | Phenol, 4-(1-methylethyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cumenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2664-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cumenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cumenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence, Isolation, and Biosynthetic Pathways

Natural Presence in Biological Systems

4-Isopropylphenyl acetate (B1210297) has been identified as a naturally occurring phytochemical in specific plant species. Its presence is documented in curated databases of medicinal plants and their constituents. Notably, it is listed as a component of Origanum majorana, commonly known as marjoram. neist.res.inimppat.com

In addition to its confirmed presence in Origanum majorana, the compound has been detected during broader phytochemical screenings of regional flora. For instance, a gas chromatography-mass spectrometry (GC-MS) analysis of selected medicinal plants from the Sikkim Himalaya region of India identified 4-Isopropylphenyl acetate as one of the constituents in the studied extracts. cus.ac.in In this analysis, it was detected with a relative concentration of 1.25%. cus.ac.in

Natural Occurrence of this compound

| Plant Name | Common Name | Reference |

|---|---|---|

| Origanum majorana | Marjoram | neist.res.inimppat.com |

| Selected Medicinal Plants (Sikkim Himalaya) | N/A | cus.ac.in |

The identification of this compound contributes to the comprehensive understanding of a plant's phytochemical profile. Its inclusion in phytochemical databases for plants like Origanum majorana signifies its role as a recognized secondary metabolite of this species. neist.res.inimppat.com In the context of broader analytical studies, such as the evaluation of medicinal plants from the Sikkim Himalaya, the presence of this compound at a concentration of 1.25% demonstrates its quantifiable contribution to the complex mixture of compounds within the plant extract. cus.ac.in The characterization of such minor components is crucial for creating a complete chemical fingerprint of a natural product, which is fundamental in natural products research.

Investigations into Putative Biosynthetic Routes

While specific enzymatic studies detailing the complete biosynthetic pathway of this compound are not extensively documented, its chemical classification provides significant insight into its origins. The compound is categorized as a menthane monoterpenoid, suggesting it is synthesized via the terpenoid pathway. neist.res.in

This pathway is a major route for the formation of secondary metabolites in plants. The biosynthesis would likely begin with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which condense to form the C10 intermediate, geranyl pyrophosphate (GPP). From GPP, a series of cyclization, aromatization, and subsequent enzymatic modifications, such as hydroxylation followed by acetylation, would lead to the final structure of this compound.

Synthetic Methodologies and Reaction Chemistry

Chemical Synthesis Approaches to 4-Isopropylphenyl Acetate (B1210297)

The creation of 4-isopropylphenyl acetate can be achieved through several distinct chemical strategies. These range from traditional esterification and Friedel-Crafts reactions to more contemporary cross-coupling and specialized catalytic protocols. The choice of method often depends on factors such as desired yield, purity, cost, and environmental impact.

Esterification Reactions

Esterification is a direct and common method for synthesizing this compound. This approach typically involves the reaction of 4-isopropylphenol (B134273) with an acetylating agent. A standard laboratory procedure is the acylation of 4-isopropylphenol using acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method is effective for producing the target ester.

Another significant esterification strategy is transesterification, where an existing ester reacts with an alcohol (in this case, 4-isopropylphenol) to form a new ester. Research has demonstrated the efficacy of indium triiodide (InI₃) as a catalyst for the transesterification of various aliphatic and aromatic esters. researchgate.net For instance, reacting methyl acetate with 4-isopropylphenol in the presence of a catalytic amount of InI₃ would yield this compound. researchgate.net This method benefits from mild reaction conditions and the use of a non-toxic reagent. researchgate.net Additionally, processes utilizing isopropenyl acetate as an acetylating agent in the presence of a heterogeneous acid catalyst like Amberlyst-15 can also be employed. rsc.org

Alkylation Processes, Including Friedel-Crafts Reactions

The core structure of the target compound, 4-isopropylphenol, is commercially produced via the alkylation of phenol (B47542). wikipedia.org The Friedel-Crafts alkylation is a fundamental process where phenol is reacted with an alkylating agent, such as propylene (B89431) or isopropanol (B130326), in the presence of an acid catalyst. wikipedia.orggoogle.com

This reaction typically yields a mixture of isomers, primarily 2-isopropylphenol (B134262) and 4-isopropylphenol, along with di- and tri-substituted products. wikipedia.orggoogle.com The ratio of these products is highly dependent on the catalyst and reaction conditions. wikipedia.org Traditional Friedel-Crafts catalysts include Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or titanium tetrachloride (TiCl₄). researchgate.net Following the alkylation and separation of the desired 4-isopropylphenol isomer, the final product is obtained through a subsequent esterification step as described previously.

A key challenge in this process is maximizing the yield of the para-isomer (4-isopropylphenol) over the ortho-isomer. google.com Research into selective alkylation has explored various catalytic systems to achieve this goal. google.com

Cross-Coupling Methodologies, such as Suzuki-Miyaura Reactions

Modern organic synthesis provides alternative routes to the 4-isopropylphenyl skeleton through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically joins an organoboron compound with an organohalide using a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. mdpi.com

While not a standard industrial method for this specific compound, a plausible synthetic route could involve the Suzuki-Miyaura reaction. For example, 4-acetoxyphenylboronic acid could be coupled with an isopropyl halide, or conversely, a 4-halophenyl acetate (e.g., 4-bromophenyl acetate) could be coupled with an isopropylboronic acid derivative. The feasibility of such reactions is supported by studies showing successful Suzuki-Miyaura couplings of various phenol derivatives, including aryl carbamates, sulfamates, and esters, which are activated to behave as "pseudohalides". mdpi.comnih.gov Research has also demonstrated that functionalized phenols, such as 4-bromo-3-isopropylphenol, can effectively participate in Suzuki coupling reactions to synthesize more complex biaryl structures.

Catalytic Synthesis Protocols

Catalysis is central to nearly all synthetic routes for this compound, enhancing reaction rates, improving selectivity, and enabling milder conditions. These protocols can be broadly classified as either homogeneous or heterogeneous.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This is common in many laboratory-scale and industrial syntheses.

Friedel-Crafts Alkylation : The classic synthesis of the 4-isopropylphenol precursor often employs soluble Lewis acids like AlCl₃, FeCl₃, and TiCl₄, which function as homogeneous catalysts. researchgate.net

Esterification and Transesterification : The use of pyridine as a base in acylation with acetyl chloride is an example of homogeneous catalysis. Similarly, indium triiodide (InI₃) serves as an effective homogeneous catalyst for transesterification reactions under mild conditions. researchgate.net

Cross-Coupling Reactions : Suzuki-Miyaura and related cross-coupling reactions are defined by their use of soluble transition metal complexes. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and nickel-based catalysts like NiCl₂(PCy₃)₂ are cornerstone homogeneous catalysts for these transformations. nih.gov Iron-based complexes have also been explored as promising, low-cost homogeneous catalysts for a variety of organic transformations. acs.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant advantages in terms of catalyst separation, recovery, and recycling.

Alkylation of Phenol : Significant research has focused on using solid acid catalysts for the isopropylation of phenol to improve selectivity and create more environmentally benign processes. Zeolites, such as ZSM-5, H-Beta, and H-Mordenite, have been extensively studied as shape-selective heterogeneous catalysts for this reaction. google.comrsc.orgresearchgate.net They can selectively produce the para-isomer due to the steric constraints of their microporous structures. google.com The reaction is often carried out in the vapor phase, with phenol and isopropanol or propylene passing over a fixed bed of the zeolite catalyst. google.comresearchgate.net

Table 1: Representative data for the alkylation of phenol with isopropanol over HZSM-5 zeolite catalyst. google.com

Transesterification : Heterogeneous catalysts are also employed for esterification. A patented process describes the use of microporous materials containing a Group IV metal (like titanium or zirconium) as stable, heterogeneous catalysts for the transesterification of aliphatic carboxylates with aromatic hydroxy compounds to produce aryl esters. google.com Ion-exchange resins, such as Amberlyst-15, also function as effective solid acid catalysts for transesterification and acetylation reactions. rsc.org

Table 2: Optimized results for the isopropylation of phenol over H-Beta zeolite, primarily targeting di-substitution but demonstrating high conversion of the initial phenol. researchgate.net

Advanced Reaction Conditions and Techniques

Modern organic synthesis increasingly employs advanced techniques to enhance reaction efficiency, reduce environmental impact, and access novel chemical space. For compounds related to this compound, methods such as microwave-assisted synthesis, electrochemistry, and reducing-agent-free pathways represent the forefront of this evolution.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic derivatives incorporating the 4-isopropylphenyl moiety.

For instance, the synthesis of 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole is achieved through a four-component condensation of benzil, an aromatic aldehyde, ammonium (B1175870) acetate, and a catalyst under microwave irradiation (280W) for just 5 minutes. aip.org Similarly, an eco-friendly synthesis of chalcone (B49325) derivatives, such as 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, utilizes microwave irradiation (320 W) for a brief period of 1 minute and 20 seconds, resulting in high yields of 88–92%. vulcanchem.com This efficiency stems from the rapid heating and effective energy transfer characteristic of microwave chemistry. vulcanchem.com The synthesis of halogen-substituted analogs of cyclamenaldehyde from 4-isopropylbenzaldehyde (B89865) has also been achieved efficiently using microwave heating (700 W) at 80°C for 6 minutes.

Microwave-Assisted Synthesis of 4-Isopropylphenyl Derivatives

| Derivative Class | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Triarylsubstituted Imidazoles | Benzil, 4-isopropylbenzaldehyde, ammonium acetate, catalyst | 280 W, 5 min | Excellent | aip.org |

| Chalcones | 2-hydroxyacetophenone, 4-isopropylbenzaldehyde | 320 W, 1 min 20 sec | 88–92% | vulcanchem.com |

| Chlorophthalazine Derivatives | (4-chlorophthalazin-1-yl)hydrazine, 4-isopropylbenzoyl chloride | 300-400 W, 70-78.37°C | High | researchgate.net |

Electrochemistry offers a sustainable and powerful alternative to conventional chemical reagents for driving redox reactions. By using electricity as a "traceless" reagent, electrosynthesis can minimize waste and provide unique reactivity. This approach has been validated for transformations involving derivatives of this compound.

A notable example is the electrochemically driven cross-electrophile esterification for synthesizing propyl 2-(4-isopropylphenyl)acetate. rsc.org In this process, an undivided electrochemical cell is used with a constant current, leading to the desired ester product in a 58% yield after purification. rsc.org

Furthermore, a general protocol for catalytic oxidative transformations has been developed using electrochemically generated hypervalent iodine species. acs.orgresearchgate.net This method avoids the use of chemical oxidants and their associated waste. researchgate.net In this system, an electron-rich substrate containing a 4-isopropylphenyl group was successfully converted into the corresponding dihydrooxazole derivative, (2-(4-Isopropylphenyl)-4,5-dihydrooxazol-5-yl)methyl 4-methylbenzenesulfonate, in a 50% yield. acs.org The reaction proceeds smoothly in an undivided cell, demonstrating the power of electrochemistry to facilitate complex oxidative cyclizations. acs.orgresearchgate.net

Electrochemically Driven Reactions of 4-Isopropylphenyl Derivatives

| Reaction Type | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cross-Electrophile Esterification | propyl 2-(4-isopropylphenyl)acetate | Constant current (100 mA), Room Temp., 12 h | 58% | rsc.org |

| Catalytic Oxidative Cyclization | (2-(4-Isopropylphenyl)-4,5-dihydrooxazol-5-yl)methyl 4-methylbenzenesulfonate | Graphite anode, Platinum cathode, constant current (5 mA), 4.82 h | 50% | acs.org |

A prime example of this advanced methodology is the Rh(III)-catalyzed, reducing-agent-free convergent synthesis of complex heterocyclic structures. acs.org This strategy has been employed to prepare 2-(4-isopropylphenyl)-2,3-dihydrophthalazine-1,4-dione. acs.org The synthesis involves the reaction of phthalic anhydride (B1165640) with 4-isopropylaniline, followed by characterization. acs.org This type of reaction showcases how modern catalytic methods can enable the construction of intricate molecular frameworks from readily available starting materials in an atom-economical fashion. acs.org

Chemical Reactivity and Transformation Pathways of this compound and its Derivatives

The reactivity of this compound and its derivatives is largely dictated by the functional groups present: the ester, the isopropyl group, and the aromatic ring. These sites are susceptible to a variety of transformations, including oxidation and reduction.

The 4-isopropylphenyl moiety can undergo several types of oxidation reactions, depending on the reagents and conditions employed. Oxidative nucleophilic substitution of hydrogen (ONSH) has been demonstrated with the carbanion of isopropyl phenylacetate (B1230308) in nitroarenes. researchgate.net The outcome of this reaction is highly dependent on the oxidant used. For example, using potassium permanganate (B83412) (KMnO₄) as the oxidant leads to the formation of iso-propyl α-hydroxy-α-nitroarylphenylacetates, while oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yield simple ONSH products. researchgate.net

The isopropyl group itself can be a site of oxidation. The oxidation of o-isopropylphenol (an isomer) with lead tetraacetate yields multiple products, including an isopropyl dienolone acetate, indicating that the aromatic system can be oxidized to a cyclohexadienone. researchgate.net Additionally, as discussed previously, electrochemical methods can be used to achieve oxidative cyclization of N-allylic amide derivatives of 4-isopropylphenyl benzamide, forming dihydrooxazoles. acs.org

Oxidation Reactions of Isopropylphenyl Acetate Derivatives

| Substrate Type | Oxidant/Method | Product Type | Reference |

|---|---|---|---|

| Carbanion of isopropyl phenylacetate | KMnO₄ | α-hydroxy-α-nitroarylphenylacetates | researchgate.net |

| Carbanion of isopropyl phenylacetate | DDQ | Simple ONSH products | researchgate.net |

| o-Isopropylphenol | Lead Tetraacetate | iso-propyl dienolone acetate | researchgate.net |

| N-allyl-(4-isopropyl)benzamide | Electrochemistry (Hypervalent Iodine) | Dihydrooxazole derivative | acs.org |

Reduction reactions of this compound derivatives typically target specific functional groups. For instance, other functional groups on the molecule can be selectively reduced. A derivative such as 2-bromo-N-(4-isopropylphenyl)acetamide can be reduced to form the corresponding amine or alcohol derivatives.

The synthesis of related compounds often involves a reduction step. The production of acetic p-isopropyl phenyl methyl ester can be achieved via a two-step process starting from cumic aldehyde. google.com The first step is a catalytic hydrogenation (a reduction) of the aldehyde group of cumic aldehyde to form isopropylbenzyl alcohol. google.com This reduction is carried out using catalysts such as Raney nickel or carbon-supported platinum, palladium, or ruthenium under hydrogen pressure. The resulting alcohol is then esterified to produce the final acetate product. google.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound and its derivatives is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The isopropyl and acetate groups influence the regioselectivity of these reactions.

In model studies for polymeric imaging materials, 4-isopropylphenol, a related compound, was shown to be highly reactive towards electrophiles due to the strongly activating hydroxyl group. datapdf.com When 4-isopropylbenzyl acetate was treated with triflic acid, it underwent a self-condensation reaction, demonstrating the reactivity of the benzylic position and the phenyl ring. datapdf.com This suggests that under acidic conditions, the 4-isopropylphenyl moiety can be involved in Friedel-Crafts type alkylations. datapdf.com

The phenyl ring of methyl 2-amino-2-(4-isopropylphenyl)acetate, a derivative of this compound, can undergo electrophilic aromatic substitution reactions such as bromination or nitration under acidic conditions. smolecule.com These reactions allow for the introduction of various functional groups onto the aromatic ring, which can significantly alter the compound's chemical and biological properties. smolecule.com The presence of the amino and ester groups, in addition to the isopropyl group, further directs the position of substitution.

Research into (4-isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate highlights the potential of the 4-isopropylphenyl group to act as a source of an electrophile in various electrophilic aromatic substitution reactions. This indicates that derivatives of this compound can be designed to participate in a wide array of substitution reactions, expanding their synthetic utility.

Annulation and Cyclization Reactions

Annulation and cyclization reactions involving derivatives of this compound are crucial for the construction of complex polycyclic and heterocyclic systems. These reactions often proceed through cascade mechanisms, where a single synthetic operation leads to the formation of multiple rings.

One notable example involves the Rh(III)-catalyzed [4+2] annulation of (E)-N-chloro-1-(4-isopropylphenyl)ethan-1-imine with maleimides. acs.org This reaction leads to the formation of complex isoquinoline (B145761) derivatives. The starting imine is synthesized from a ketone precursor, which could be derived from this compound.

Another significant application is the palladium-catalyzed coupling of haloalkynes with allyl acetate, which, while not directly using this compound, produces (Z)-2-chloro-1-(4-isopropylphenyl)penta-1,4-dienyl acetate. acs.org This product, containing the this compound motif, is a versatile intermediate for further cyclization reactions.

Furthermore, 2-(4-isopropylphenyl)-1H-perimidine undergoes annulation with 5-alkynylpyrimidines to yield complex fused heterocyclic systems like 6-hexyl-2-(4-isopropylphenyl)benzo[gh]perimidin-7-carbaldehyde and 6-(benzylamino)-2-(4-isopropylphenyl)benzo[gh]perimidin-7-carbaldehyde. nih.gov These reactions demonstrate the utility of the 4-isopropylphenyl moiety in building intricate molecular architectures.

In the realm of discovering dual-action phenolic compounds, a multi-component reaction followed by a cascade deprotection/cyclization/oxidation process has been utilized. nih.gov While this study focuses on N-(4-isopropylphenyl) amides, the underlying principles of cyclization to form aza-heterocycles are relevant to the broader reactivity of 4-isopropylphenyl derivatives. nih.gov

The following table summarizes selected annulation and cyclization reactions involving derivatives containing the 4-isopropylphenyl group:

| Starting Material containing 4-Isopropylphenyl Moiety | Reagent(s) | Product | Yield (%) | Reference |

| (E)-N-Chloro-1-(4-isopropylphenyl)ethan-1-imine | Maleimide, [RhCp*Cl2]2, CsOAc | Dihydro-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione derivative | 82 (of imine) | acs.org |

| 1-Chloro-2-(4-isopropylphenyl)acetylene | Allyl acetate, Pd(OAc)2, Ligand | (Z)-2-Chloro-1-(4-isopropylphenyl)penta-1,4-dienyl acetate | 71 | acs.org |

| 2-(4-Isopropylphenyl)-1H-perimidine | 5-(Hept-1-yn-1-yl)pyrimidine | 6-Hexyl-2-(4-isopropylphenyl)benzo[gh]perimidin-7-carbaldehyde | 31 | nih.gov |

| 2-(4-Isopropylphenyl)-1H-perimidine | 5-(Phenylethynyl)pyrimidine | 6-(Benzylamino)-2-(4-isopropylphenyl)benzo[gh]perimidin-7-carbaldehyde | 37 | nih.gov |

Radical-Cascade Additions and Cyclizations

Radical reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound have been shown to participate in radical-cascade reactions, leading to the synthesis of complex molecular scaffolds.

A visible light-mediated radical-cascade addition/cyclization of N-(4-isopropylphenyl)-N-methylmethacrylamide with aldehydes has been developed to form quaternary oxindoles. rsc.org This reaction proceeds at room temperature and demonstrates the ability of the N-(4-isopropylphenyl) group to participate in radical cyclization processes.

In a different approach, a TBPEH-TBPB initiated radical addition of benzaldehyde (B42025) and allyl esters has been reported to produce 1-cyano-4-(4-isopropylphenyl)-4-oxobutyl acetate. mdpi.com This reaction involves the generation of a radical species that adds to an allyl ester, with the 4-isopropylphenyl group being a key substituent on the resulting ketone.

Fe-catalyzed decarbonylative alkylative spirocyclization of N-arylcinnamamides provides access to alkylated 1-azaspirocyclohexadienones. nih.gov In this cascade reaction, an alkyl radical is generated from an aliphatic aldehyde, which then adds to the cinnamamide, followed by a spirocyclization. One of the synthesized products is 3-(1-(4-isopropylphenyl)propan-2-yl)-1-methyl-4-phenyl-1-azaspiro[4.5]deca-6,9-diene-2,8-dione. nih.gov

The dimerization of 5-aminopyrazoles promoted by copper can lead to the formation of pyrazole-fused pyridazines and pyrazines. mdpi.com Among the products synthesized are 3,6-bis(4-isopropylphenyl)-1,8-dimethyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine and 1,5-bis(4-isopropylphenyl)-3,7-dimethyl-1,5-dihydrodipyrazolo[3,4-b:3′,4′-e]pyrazine. mdpi.com These reactions showcase the involvement of the 4-isopropylphenyl moiety in complex radical-mediated C-H/N-H, C-H/C-H, and N-H/N-H bond couplings.

The table below presents examples of products formed through radical-cascade additions and cyclizations involving derivatives with a 4-isopropylphenyl group:

| Starting Material containing 4-Isopropylphenyl Moiety | Reagent(s) | Product | Yield (%) | Reference |

| N-(4-Isopropylphenyl)-N-methylmethacrylamide | Benzaldehyde, Visible Light | Quaternary Oxindole derivative | 53 | rsc.org |

| Allyl cyanide, 4-Isopropylbenzaldehyde | TBPEH, TBPB | 1-Cyano-4-(4-isopropylphenyl)-4-oxobutyl acetate | 58 | mdpi.com |

| N-Aryl cinnamamide | 2-Phenylpropanal, Fe(acac)3, DTBP | 3-(1-(4-Isopropylphenyl)propan-2-yl)-1-methyl-4-phenyl-1-azaspiro[4.5]deca-6,9-diene-2,8-dione | Not specified | nih.gov |

| 3-(4-Isopropylphenyl)-1-methyl-1H-pyrazol-5-amine | Cu(OAc)2, O2 | 3,6-Bis(4-isopropylphenyl)-1,8-dimethyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine | 61 | mdpi.com |

| 3-(4-Isopropylphenyl)-1-methyl-1H-pyrazol-5-amine | Cu(OAc)2, O2 | 1,5-Bis(4-isopropylphenyl)-3,7-dimethyl-1,5-dihydrodipyrazolo[3,4-b:3′,4′-e]pyrazine | 45 | mdpi.com |

Structure Activity Relationship Sar and Derivative Studies

Rational Design Principles for Derivatives and Analogues

The rational design of derivatives incorporating the 4-isopropylphenyl moiety often leverages its hydrophobic nature to enhance binding to specific pockets within enzymes or receptors. The isopropyl group provides steric bulk, which can influence the orientation of the molecule within a binding site and improve its metabolic stability. researchgate.net This principle is applied in the design of inhibitors for various targets, including histone deacetylases (HDACi) and carbonic anhydrases (CAs). ekb.egmdpi.com

Elucidation of Structural Modifications on Biological Efficacy

The biological efficacy of compounds containing the 4-isopropylphenyl group is highly dependent on other structural modifications within the molecule. Studies on various molecular scaffolds demonstrate that small changes can lead to significant differences in activity.

In a series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives developed as antifungal agents, the presence of the 4-isopropylphenyl group on the acetamide (B32628) nitrogen was a constant feature. uantwerpen.be However, modifications to the morpholin-2-one (B1368128) core, such as altering the N-ethyl group, revealed that even slight changes, like substituting a hydrogen with fluorine, could render the compound devoid of fungicidal activity. uantwerpen.be

Similarly, in a study of 4-hydroxy-6-methyl-2H-pyran-2-one derivatives with anticancer potential, the core structure contained a 4-(4-isopropylphenyl)pyridin-2-yl group. The introduction of different substituents (e.g., chloro, bromo, methoxy) on a separate phenyl ring (at position 6 of the pyridine) modulated the anticancer efficacy against the MCF-7 breast cancer cell line. tandfonline.com

| Compound ID | Base Scaffold | R-Group Modification (on 6-phenyl ring) | Bio-Activity (MCF-7 IC50) |

| 7a | 4-hydroxy-3-(4-(4-isopropylphenyl)-6-phenylpyridin-2-yl)-6-methyl-2H-pyran-2-one | H | 2.12 µM |

| 7b | 4-hydroxy-3-(4-(4-isopropylphenyl)-6-phenylpyridin-2-yl)-6-methyl-2H-pyran-2-one | Cl | 1.15 µM |

| 7c | 4-hydroxy-3-(4-(4-isopropylphenyl)-6-phenylpyridin-2-yl)-6-methyl-2H-pyran-2-one | Br | 2.10 µM |

| 7d | 4-hydroxy-3-(4-(4-isopropylphenyl)-6-phenylpyridin-2-yl)-6-methyl-2H-pyran-2-one | OCH3 | 1.45 µM |

Table 1: Effect of structural modifications on the anticancer activity of dehydroacetic acid-pyridine conjugates containing a 4-isopropylphenyl moiety. Data sourced from a study on their anti-cancer efficacy. tandfonline.com

Another study on 3(2H)-pyridazinone derivatives found that antimicrobial activity was influenced by substituents. jrespharm.com While the core structure was varied, the principle that aromatic substituents impact activity was clear. For example, in one series, derivatives with a chlorine substituent were generally more active than those with bromine. jrespharm.com

Stereochemical Influences on Activity

The stereochemistry of molecules containing the isopropylphenyl group can have a profound impact on their biological activity. The steric bulk of the isopropyl group, particularly when positioned ortho to the linkage between the phenyl ring and another part of the molecule, can restrict rotation and lead to the existence of stable conformers or atropisomers. rsc.org

In a study on halogenated 3-arylsydnones, the presence of a 2-isopropylphenyl group led to detectable rotamers. rsc.org The energy barrier to free rotation around the bond connecting the two rings is a critical factor. Even if the atropisomers are not easily separable under normal conditions, their conformational analysis is vital for understanding drug-target interactions, as only one conformation may fit optimally into a receptor's binding site. rsc.org

Conformational Analysis in Relation to Molecular Interactions

The three-dimensional shape (conformation) of a molecule dictates how it interacts with biological targets. For derivatives containing the 4-isopropylphenyl group, conformational analysis helps to understand these interactions at a molecular level.

X-ray crystallography studies provide precise data on molecular geometry. For example, the analysis of (2E)-3-(4-Fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, revealed a nearly planar conformation. researchgate.net This planarity is a key feature of the enone system, which is often crucial for the biological activity of chalcones. researchgate.net In another example involving a 4-bromo-3-(2-isopropylphenyl)sydnone, the torsion angle between the plane of the phenyl ring and the sydnone (B8496669) ring was found to be 86.5°, indicating a nearly perpendicular arrangement that influences crystal packing and intermolecular interactions. rsc.org

Molecular docking studies further elucidate these interactions. In the design of inhibitors for human carbonic anhydrase (hCA), docking simulations of a derivative containing an N-(4-isopropylphenyl) group showed how the molecule orients within the catalytic site, forming polar interactions with key amino acid residues. mdpi.com

Targeted Design for Specific Molecular Receptors or Enzymatic Sites

The 4-isopropylphenyl moiety is frequently employed in the targeted design of inhibitors for specific enzymes and receptors due to its favorable binding characteristics.

Carbonic Anhydrase (CA) Inhibitors: Derivatives of coumalic acid have been designed as inhibitors of human carbonic anhydrase isoforms, particularly the tumor-related hCA IX and XII. mdpi.com The compound N-(4-isopropylphenyl)-2-oxo-2H-pyran-5-carboxamide was synthesized and evaluated, with molecular docking studies showing its interaction within the enzyme's catalytic site. mdpi.com

P2Y14 Receptor Antagonists: In the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor, a series of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives were synthesized. acs.org A derivative featuring a 4-isopropylphenyl group attached to the triazole ring showed significant inhibition (>80% at 3 µM) of ligand binding to the receptor, highlighting the group's effectiveness in this molecular context. acs.org

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: The 4-isopropylphenyl group has also been incorporated into benzoylpiperidine derivatives designed as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological disorders and cancer. unipi.it The compound (1-(2,4-difluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone was synthesized as part of these efforts to develop potent and selective MAGL inhibitors. unipi.it

Other Targets: The versatility of the 4-isopropylphenyl group is further demonstrated in its use for targeting β-amyloid aggregation in Alzheimer's disease research, where 5-methoxyisatin (B1196686) 3-(4-isopropylphenyl)hydrazone was identified as a promising inhibitor. mdpi.com Additionally, this moiety is found in molecules designed to potentiate antibiotics by targeting the AcrA protein, a component of bacterial efflux pumps. nih.gov

Biological and Pharmacological Investigations

Antimicrobial and Antifungal Activity Research

The antimicrobial effects of 1-(4-Isopropylphenyl)-2-methylpropyl acetate (B1210297) are typically evaluated as part of the broader activity of the essential oils in which it is found.

Essential oil from Vitex agnus-castus (VACEO), containing 1-(4-Isopropylphenyl)-2-methylpropyl acetate as a major component (12.20%), has demonstrated notable antibacterial activity against several pathogenic strains. mdpi.comnih.govmmu.ac.ukresearchgate.netnih.gov The inhibitory effects have been quantified through measurements of inhibition diameters (ID) and minimum inhibitory concentrations (MIC).

In one study, VACEO was tested against a panel of both Gram-positive and Gram-negative bacteria. mdpi.commmu.ac.uk For Staphylococcus aureus, the essential oil showed a strong inhibition diameter of 21.11 ± 0.25 mm with a MIC of 0.02 mg/mL. mmu.ac.uk The activity against Escherichia coli was also significant, with an inhibition diameter of 18.25 ± 0.75 mm and a MIC of 0.02 mg/mL. mdpi.commmu.ac.uk The oil was also effective against Pseudomonas aeruginosa, producing an inhibition zone of 17.35 ± 1.00 mm and a MIC of 0.02 mg/mL. mmu.ac.uk Its effect on Bacillus subtilis was comparatively lower, with an inhibition diameter of 13.25 ± 1.00 mm and a MIC of 0.04 mg/mL. mdpi.commmu.ac.uk

Similarly, an ethanolic extract of Horwoodia dicksoniae, which also contains 1-(4-Isopropylphenyl)-2-methylpropyl acetate, exhibited significant antibacterial efficacy. mdpi.comnih.gov The extract showed strong activity against S. aureus and E. coli with MIC values of 0.98 µg/mL and 1.95 µg/mL, respectively. mdpi.comnih.gov It was also active against B. subtilis, with a recorded MIC of 7.81 µg/mL. mdpi.comnih.gov

| Bacterial Strain | Plant Extract | Inhibition Diameter (mm) | Minimum Inhibitory Concentration (MIC) | Source |

| Staphylococcus aureus | Vitex agnus-castus L. Essential Oil | 21.11 ± 0.25 | 0.02 mg/mL | mmu.ac.uk |

| Staphylococcus aureus | Horwoodia dicksoniae Ethanolic Extract | 18.6 | 0.98 µg/mL | mdpi.comnih.gov |

| Escherichia coli | Vitex agnus-castus L. Essential Oil | 18.25 ± 0.75 | 0.02 mg/mL | mdpi.commmu.ac.uk |

| Escherichia coli | Horwoodia dicksoniae Ethanolic Extract | 22.4 | 1.95 µg/mL | mdpi.comnih.gov |

| Bacillus subtilis | Vitex agnus-castus L. Essential Oil | 13.25 ± 1.00 | 0.04 mg/mL | mdpi.commmu.ac.uk |

| Bacillus subtilis | Horwoodia dicksoniae Ethanolic Extract | 15.0 | 7.81 µg/mL | mdpi.comnih.gov |

| Pseudomonas aeruginosa | Vitex agnus-castus L. Essential Oil | 17.35 ± 1.00 | 0.02 mg/mL | mdpi.commmu.ac.uk |

The antifungal properties of plant extracts containing 1-(4-Isopropylphenyl)-2-methylpropyl acetate have also been a subject of investigation. An ethanolic extract from Horwoodia dicksoniae demonstrated high antifungal activity against Candida albicans, showing a maximum inhibition zone of 20.6 ± 1.5 mm and a low MIC value of 1.95 µg/mL. mdpi.comnih.gov Extracts from Vitex agnus-castus have also shown efficacy against C. albicans. nih.gov

While specific studies on the membrane disruption or direct enzyme inhibition by pure 1-(4-Isopropylphenyl)-2-methylpropyl acetate are not extensively detailed, molecular docking studies have provided significant insights into its potential mechanisms of action at a molecular level.

There is no specific information available in the search results directly supporting membrane disruption hypotheses for 1-(4-Isopropylphenyl)-2-methylpropyl acetate.

There is no specific information available in the search results detailing enzyme inhibition hypotheses for 1-(4-Isopropylphenyl)-2-methylpropyl acetate.

Molecular docking simulations have been employed to predict the binding affinities of 1-(4-Isopropylphenyl)-2-methylpropyl acetate with various key microbial protein targets. These in silico studies suggest that the compound's antimicrobial effects may be due to its ability to bind to and potentially inhibit the function of essential bacterial and fungal proteins. mdpi.commdpi.com

A study involving Horwoodia dicksoniae extract identified a high binding affinity of 1-(4-isopropylphenyl)-2-methylpropyl acetate for the fungal target ERG3 and the bacterial target rpsA-P. vulgaris. mdpi.comnih.gov Another molecular docking analysis on the main components of Vitex agnus-castus essential oil evaluated the binding affinity of 1-(4-Isopropylphenyl)-2-methylpropyl acetate against several bacterial protein targets. mdpi.com The targets included Staphylocoagulase from S. aureus, DNA polymerase III and MurA from E. coli, and LasR and Elastase from P. aeruginosa. mdpi.com The binding affinities, measured in kcal/mol, indicate the potential for this compound to interact with and disrupt the function of these crucial microbial proteins. mdpi.com

| Microbial Target | Organism | Binding Affinity (kcal/mol) | Source |

| ERG3 (Sterol C-5 desaturase) | Fungal | High Affinity | mdpi.comnih.gov |

| rpsA-P. vulgaris (Ribosomal protein S1) | Proteus vulgaris | -5.3 | nih.gov |

| Staphylocoagulase | Staphylococcus aureus | -6.4 | mdpi.com |

| DNA polymerase III | Escherichia coli | -6.9 | mdpi.com |

| MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) | Escherichia coli | -6.3 | mdpi.com |

| LasR (Transcriptional regulator) | Pseudomonas aeruginosa | -7.2 | mdpi.com |

| Elastase | Pseudomonas aeruginosa | -6.3 | mdpi.com |

Proposed Mechanistic Insights into Antimicrobial Action

Antioxidant Activity Research

The potential for compounds containing the 4-isopropylphenyl moiety to counteract oxidative stress is an area of active investigation. This research is crucial due to the role of oxidative damage in numerous pathological conditions.

While direct antioxidant studies on 4-Isopropylphenyl acetate are limited, research into structurally similar compounds has shown notable potential. For instance, 1-(4-Isopropylphenyl)-2-methylpropyl acetate has been identified as a significant constituent of the essential oil from Vitex agnus-castus L. nih.govresearchgate.net This essential oil has demonstrated antioxidant capabilities in several in vitro assays. nih.govresearchgate.netresearchgate.net

In studies evaluating the essential oil of Vitex agnus-castus, where 1-(4-Isopropylphenyl)-2-methylpropyl acetate is a major component (12.20%), the oil exhibited moderate radical scavenging and reducing power. nih.govresearchgate.net The antioxidant properties of the essential oil were evaluated using multiple standard tests, as detailed in the table below.

Table 1: In Vitro Antioxidant Activity of Vitex agnus-castus L. Essential Oil (VACEO) Containing 12.20% 1-(4-Isopropylphenyl)-2-methylpropyl acetate

| Assay | Result | Standard/Control | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ of 0.93 ± 0.03 mg/mL | BHT (IC₅₀ of 0.11 ± 0.001 mg/mL) | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | EC₅₀ of 0.146 ± 0.004 mg/mL | N/A | nih.gov |

| Total Antioxidant Capacity (TAC) | 0.794 ± 0.02 mg BHT equivalent/g EO | BHT | nih.gov |

| Beta-carotene Bleach Test | Relative antioxidant activity of 72.69 ± 0.3% | N/A | nih.gov |

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. BHT: Butylated hydroxytoluene. EO: Essential Oil.

Furthermore, molecular docking studies have suggested that 1-(4-isopropylphenyl)-2-methylpropyl acetate has a high binding affinity for the fatty acid-binding protein 4 (FABP4), which is considered an antioxidant target protein. nih.govmdpi.com

Cell-Based Biological Studies

The effects of 4-isopropylphenyl derivatives have been assessed in various cell-based models to determine their cytotoxic potential and influence on cellular mechanisms.

For example, a chalcone (B49325) derivative, (E)-1-(3-bromophenyl)-3-(4-isopropyl phenyl) prop-2-en-1-on, showed potent cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 22.41 ppm. ugm.ac.id Similarly, a novel pyridine (B92270) derivative demonstrated inhibitory effects on ovarian cancer cell proliferation, with IC₅₀ values of 0.87 μM in SKOV3 cells and 5.4 μM in A2780 cells. frontiersin.org Another study on oxadiazole derivatives highlighted their cytotoxic potential against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines.

Table 2: Cytotoxicity of Various Compounds Containing a 4-Isopropylphenyl Moiety

| Compound Type | Cell Line | Reported IC₅₀ | Reference |

|---|---|---|---|

| Chalcone Derivative | MCF-7 (Breast Cancer) | 22.41 ppm | ugm.ac.id |

| Pyridine Derivative (H42) | SKOV3 (Ovarian Cancer) | 0.87 µM | frontiersin.org |

| Pyridine Derivative (H42) | A2780 (Ovarian Cancer) | 5.4 µM | frontiersin.org |

| Oxadiazole Derivative | HCT-116 (Colorectal Carcinoma) | Activity Demonstrated | |

| Oxadiazole Derivative | HeLa (Cervical Adenocarcinoma) | Activity Demonstrated |

IC₅₀: Half maximal inhibitory concentration.

The 4-isopropylphenyl structure is a component of molecules that can modulate critical cellular signaling pathways. Research on 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide has shown that it can influence Ca(2+)-dependent signaling. nih.gov This compound was found to modulate store-operated Ca(2+) entry (SOCE), a vital signaling process in many cell types. It achieves this by regulating the association between STIM1 (Stromal Interaction Molecule 1) and Orai1, the primary components of the SOCE machinery. nih.gov Inhibition of the TRPA1 channel, which associates with STIM1 and Orai1, was found to enhance the interaction between STIM1 and Orai1, thereby increasing Ca(2+) entry. nih.gov

The interaction of 4-isopropylphenyl-containing compounds with cellular receptors, particularly G protein-coupled receptors (GPCRs), is a key area of research for developing new therapeutic agents.

Direct binding studies on this compound and GPCRs are not extensively documented. However, research on structurally related aldehydes and other derivatives has revealed significant interactions. GPCRs are a large family of receptors that play a crucial role in signal transduction across cell membranes, making them important drug targets. google.com

A notable example is the aromatic aldehyde 3-(4-Isopropylphenyl)-2-methylpropanal (B42199), which has been shown to bind to the human beta2-adrenergic receptor, a type of GPCR, with a strong binding energy of -7.89 kcal/mol. In another study, a synthesized succinimide (B58015) derivative also containing the 4-isopropylphenyl group was found to interact with the human beta2-adrenergic G protein-coupled receptor with a binding energy of -7.89 kcal/mol, suggesting a potential role in modulating cardiovascular functions. mdpi.comresearchgate.net

Table 3: GPCR Binding Affinity of Compounds with a 4-Isopropylphenyl Moiety

| Compound | Receptor Target | Binding Energy (S) | Reference |

|---|---|---|---|

| 3-(4-Isopropylphenyl)-2-methylpropanal | Human beta2-adrenergic GPCR | -7.89 kcal/mol | |

| Succinimide Derivative (Succ-5) | Human beta2-adrenergic GPCR | -7.89 kcal/mol | mdpi.comresearchgate.net |

| Succinimide Derivative (Succ-5) | Calcium channel T-type | -7.07 kcal/mol | mdpi.comresearchgate.net |

Receptor Binding and Modulation Studies

Specific Receptor Affinities (e.g., human beta2-adrenergic receptor, CRF receptors, LPAR1)

Research into the receptor binding profiles of molecules containing the 4-isopropylphenyl moiety has revealed interactions with several key receptors, although direct studies on this compound are limited.

Human Beta2-Adrenergic Receptor: Molecular docking simulations have been employed to investigate the binding affinity of succinimide derivatives incorporating a 4-isopropylphenyl group. mdpi.com One such compound, (2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal), was analyzed for its interaction with the human beta2-adrenergic G protein-coupled receptor (PDB: 2RH1). mdpi.comsemanticscholar.org The study computed a binding energy value, indicating a potential interaction between this class of compounds and the receptor. mdpi.com Specifically, the analysis suggested a slightly stronger affinity for the human beta2-adrenergic receptor compared to the T-type calcium channel. mdpi.comresearchgate.net

Table 1: Computed Binding Affinities for a 4-Isopropylphenyl-Containing Derivative

| Compound | Molecular Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| (2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal) | Human beta2-adrenergic G protein-coupled receptor | -7.89 | mdpi.com |

| (2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal) | Calcium channel T-type | -7.07 | mdpi.com |

Corticotropin-Releasing Factor (CRF) Receptors: The 4-isopropylphenyl structural motif has been incorporated into molecules designed as modulators of corticotropin-releasing factor (CRF) receptors, which are implicated in stress-related disorders. researchgate.netnih.govingentaconnect.com Specifically, derivatives of thiazolo[4,5-d]pyrimidines featuring a 2-bromo-4-isopropylphenyl group have been synthesized and evaluated for their binding affinity to the CRF1 receptor. nih.govingentaconnect.com While these studies highlight the utility of the substituted isopropylphenyl group in designing CRF receptor antagonists, specific binding data for this compound itself has not been reported in the available literature. researchgate.netnih.gov

Lysophosphatidic Acid Receptor 1 (LPAR1): The isopropylphenyl scaffold is also present in newly developed antagonists for the lysophosphatidic acid receptor 1 (LPAR1), a target for anti-fibrotic treatments. nih.govacs.org Medicinal chemistry efforts led to the discovery of 4-(4-(2-isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid as a potent and selective LPAR1 antagonist. nih.gov It is important to note that this molecule contains a 2-isopropylphenyl group and is structurally distinct and more complex than this compound. nih.gov LPAR1 is one of six identified LPA receptors that are activated by the endogenous phospholipid lysophosphatidic acid. guidetopharmacology.org

Enzyme Inhibition Studies

The inhibitory effects of compounds containing the 4-isopropylphenyl group have been explored against several enzyme families.

The 4-isopropylphenyl moiety is a feature in some compounds investigated for their potential to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. arabjchem.orgekb.egnih.gov For instance, the incorporation of specific substitution patterns on succinimide structures, which can include isopropylphenyl groups, has been suggested as a strategy to create inhibitors of both cyclooxygenase and lipoxygenase pathways. arabjchem.org However, direct experimental data on the lipoxygenase inhibitory activity of this compound is not detailed in the reviewed sources.

The influence of the 4-isopropylphenyl group has been assessed in the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are targets for cancer therapy. acs.orgsci-hub.se In a study focused on N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines as dual CDK2 and CDK9 inhibitors, the introduction of a 4-isopropylphenyl group at the C4-thiazole position (compound 19h) was found to significantly diminish the enzymatic inhibitory activity against both kinases when compared to smaller alkyl groups. acs.org

Table 2: Influence of C4-Thiazole Substitution on CDK2/CDK9 Inhibition

| Compound | C4-Thiazole Substituent | CDK2 IC50 (µM) | CDK9 IC50 (µM) | Reference |

|---|---|---|---|---|

| 19e | Cyclopropyl | 0.016 | 0.038 | acs.org |

| 19f | Isopropyl | 0.027 | >1.0 | acs.org |

| 19h | 4-Isopropylphenyl | Greatly decreased activity | acs.org | |

| AZD5438 (Control) | - | 0.034 | Not specified | acs.org |

Pantothenate kinase (PANK) is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA) and a target for treating metabolic disorders. nih.govresearchgate.net Research has led to the development of isopropylphenyl pyridazines as potent modulators of PANK. nih.govresearchgate.net In the synthesis of these modulators, 2-(4-isopropylphenyl)acetic acid was utilized as a key intermediate, demonstrating the role of the 4-isopropylphenyl scaffold in the design of compounds targeting this enzyme. nih.gov These compounds were identified as competitive inhibitors in PANK3 assays but function as allosteric activators in cellular environments. nih.gov

Investigations into Anti-Inflammatory Pathways (e.g., nitric oxide inhibitory activities)

The potential anti-inflammatory effects of compounds bearing the 4-isopropylphenyl group have been evaluated, particularly concerning the inhibition of nitric oxide (NO) production. Excessive NO, produced by inducible nitric oxide synthase (iNOS) during inflammation, can lead to cellular damage. mdpi.com

In one study, novel hybrids of 7-oxodehydroabietic acid containing a 1-(4-isopropylphenyl)-1H-1,2,3-triazole moiety were synthesized and assessed for their anti-inflammatory properties. mdpi.com The evaluation was conducted in vitro using BV2 mouse microglial cells, which are commonly used in inflammation research. mdpi.com While these complex hybrid molecules showed some activity, specific data on the nitric oxide inhibitory potential of the simpler this compound is not available in the cited research. mdpi.com

In Vivo Preclinical Research

While in vivo data for this compound is scarce, preclinical research has been conducted on more complex derivatives containing the 4-isopropylphenyl group. A study on a newly synthesized succinimide derivative, (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (Succ-5), evaluated its cardioprotective and hepatoprotective effects in a rat model of 5-fluorouracil (B62378) (5-FU)-induced toxicity. researchgate.netarabjchem.org

The administration of Succ-5 at doses of 5 mg/kg and 10 mg/kg was found to significantly reduce the elevated levels of key cardiac and liver biomarkers induced by 5-FU toxicity. researchgate.netarabjchem.org

Table 3: Effect of Succ-5 on Biochemical Markers in 5-FU-Treated Rats

| Biochemical Marker | Control Group | 5-FU Toxic Group | 5-FU + Succ-5 (10 mg/kg) | Reference |

|---|---|---|---|---|

| CK-MB (U/L) | Not specified | Increased | Significantly Reduced | arabjchem.org |

| cTnI (ng/mL) | Not specified | Increased | Reduced to 0.0365 | arabjchem.org |

| LDH (U/L) | 391.2 | 1061 | 288.2 | arabjchem.org |

Histological examination further supported these findings, showing that the compound helped recover damaged heart and hepatic tissues. researchgate.net Immunohistochemistry of heart tissue also revealed lower expression of the inflammatory markers COX-2 and TNF-α in the groups treated with the test compound. researchgate.net These results showcase the potential therapeutic effects of this specific 4-isopropylphenyl-containing derivative in an in vivo setting. researchgate.netarabjchem.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-isopropylphenyl)acetic acid |

| (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (Succ-5) |

| (2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal) |

| 2-bromo-4-isopropylphenyl isothiocyanate |

| 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid |

| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines |

| AZD5438 |

| Ethyl 2-(3-hydroxy-3-(2-(4-isopropylphenyl)-2-oxoethyl)-2-oxoindolin-1-yl)acetate |

| 7-Oxodehydroabietic acid |

| Lysophosphatidic acid |

| 5-fluorouracil (5-FU) |

Cardioprotective Effects

Emerging research suggests that derivatives of this compound may offer protective benefits to the cardiovascular system. In preclinical studies, a succinimide derivative of 3-(4-isopropylphenyl)-2-methylpropanal demonstrated significant cardioprotective properties. mdpi.com When administered to rats treated with 5-fluorouracil, a chemotherapy agent known for its cardiotoxic side effects, this compound led to a notable decrease in cardiac markers such as creatine (B1669601) kinase-MB (CK-MB), cardiac troponin I (cTnI), and lactate (B86563) dehydrogenase (LDH). nih.gov These findings indicate a potential protective effect against chemotherapy-induced cardiac damage. researchgate.net Histopathological examination of the cardiac tissue further supported these results, showing a reduction in tissue damage in the treated groups. researchgate.netresearchgate.net

The proposed mechanism for these cardioprotective effects involves interaction with key molecular targets. Docking studies have revealed that these compounds can bind to the human beta2-adrenergic G protein-coupled receptor and T-type calcium channels, both of which are crucial in regulating cardiac function and blood pressure. mdpi.com The binding affinity to the human beta2-adrenergic receptor was found to be slightly stronger than to the T-type calcium channel. nih.govresearchgate.net

Hepatoprotective Properties

In addition to its effects on the heart, this compound derivatives have also been investigated for their potential to protect the liver. Preclinical studies have shown that a succinimide derivative of 3-(4-isopropylphenyl)-2-methylpropanal exhibited hepatoprotective effects in animal models. mdpi.com In rats exposed to the toxic agent 5-fluorouracil, treatment with the compound resulted in a significant reduction in elevated liver enzymes, including alkaline phosphatase (ALP), alanine (B10760859) transaminase (ALT), and aspartate aminotransferase (AST). mdpi.com Histological examinations of liver tissue corroborated these biochemical findings, showing reduced signs of liver toxicity in the treated animals. researchgate.net

These results suggest that derivatives of this compound may help mitigate liver damage induced by certain toxins. researchgate.net The underlying mechanisms are thought to be linked to the compound's antioxidant properties, which can help to reduce oxidative stress in the liver. nih.gov

Lipolytic Effects

Research has also explored the lipolytic effects of this compound derivatives, indicating a potential role in metabolic regulation. Studies have shown that these compounds can influence lipid metabolism. mdpi.com In animal models of 5-fluorouracil-induced toxicity, a succinimide derivative demonstrated the ability to modulate lipid profiles. researchgate.netresearchgate.net Specifically, treatment with the compound led to a significant decrease in total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. nih.gov

Research on Tumor Growth Inhibition in Animal Models

The potential of 4-isopropylphenyl derivatives to inhibit tumor growth has been a subject of investigation in animal models. One study explored a compound, 1-(4-isopropylphenyl)-β-carboline-3-carboxylic acid (ICCA), which was designed to inhibit both αIIbβ3 integrin and P-selectin, and it was shown to have a negative effect on tumor growth. researchgate.net Another study on phenyl urea (B33335) derivatives as IDO1 inhibitors found that a compound with a 4-isopropylphenyl group exhibited tumor growth inhibition in a subcutaneous xenograft model. mdpi.com

Pharmacokinetic and Pharmacodynamic Modeling Research

The study of how the body affects a drug (pharmacokinetics) and how a drug affects the body (pharmacodynamics) is crucial for drug development. Research on derivatives of this compound has included these aspects, though specific data on the parent compound is limited.

ADMET studies are essential for predicting the drug-like properties of a compound. For 1-(4-Isopropylphenyl)-2-methylpropyl acetate, a component of Vitex agnus-castus L. essential oil, in silico ADMET analysis has been conducted. mdpi.comresearchgate.net These computational studies provide predictions on the absorption, distribution, metabolism, excretion, and toxicity of the molecule. consensus.app

The "egg-boiled" model, a graphical tool to predict gastrointestinal absorption and brain penetration, indicated favorable pharmacokinetic properties for 1-(4-Isopropylphenyl)-2-methylpropyl acetate. mdpi.com The bioavailability radar plot, which visualizes key pharmacokinetic parameters like lipophilicity, size, polarity, and solubility, also suggested good bioavailability for this compound. researchgate.net Toxicity predictions from the ProTox-3.0 web platform indicated low toxicity for this molecule. mdpi.com

It is important to note that substituting parts of a molecule can significantly alter its metabolic stability and, consequently, its half-life. google.com For example, the isomerization of the active cis-stilbene (B147466) conformation into the inactive trans analogues can be hampered by a short biological half-life. acs.org

Environmental Fate, Ecotoxicology, and Sustainability Considerations

Biodegradation Pathways and Mechanisms

The breakdown of aromatic compounds like "4-Isopropylphenyl acetate" in the environment is largely driven by microbial activity. Understanding these degradation pathways is essential for predicting the compound's environmental persistence.

While specific studies on the microbial degradation of "this compound" are not extensively documented in the provided results, research on related isopropylphenyl compounds, such as the herbicide isoproturon (B30282) (3-(4-isopropylphenyl)-1,1-dimethylurea), offers significant insights. The degradation of these compounds is predominantly a biological process. researchgate.net

Several bacterial strains have been isolated from agricultural soils that can mineralize isoproturon, using it as a source of carbon and nitrogen. oup.comasm.org For instance, a mixed bacterial culture containing Sphingomonas sp. strain SRS2 was shown to effectively metabolize ¹⁴C-labeled isoproturon to ¹⁴CO₂. asm.org The degradation rate can be influenced by various environmental factors, including soil moisture and temperature, with water availability being a particularly significant factor. researchgate.net In some cases, the degradation of these compounds is facilitated by microbial consortia, where one species may supply essential nutrients for another to carry out the degradation. asm.org

The initial steps in the microbial degradation of isoproturon often involve the demethylation of the urea (B33335) side chain. researchgate.net Studies have identified bacterial strains like Sphingobium sp. YBL2 that can degrade isoproturon through successive N-demethylations, followed by the cleavage of the urea side chain and the aromatic ring. researchgate.net

The analysis of degradation intermediates is crucial for elucidating the complete breakdown pathway of a compound. For isoproturon, a compound structurally related to "4-Isopropylphenyl acetate (B1210297)," several degradation products have been identified through techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Commonly identified metabolites from the microbial degradation of isoproturon include:

1-(4-isopropylphenyl)-3-methylurea (MDIPU) researchgate.netnih.gov

1-(4-isopropylphenyl)urea (DDIPU) researchgate.netnih.gov

4-Isopropylaniline (4-IA) researchgate.netnih.gov

The bacterium Sphingobium sp. YBL2 has been shown to produce these three intermediates, which it can also efficiently degrade. researchgate.net Similarly, Pseudomonas putida and a genetically modified Escherichia coli expressing a catechol 1,2-dioxygenase gene from P. putida were found to generate MDIPU, DDIPU, and 4-IA during isoproturon degradation. nih.gov The detection of these metabolites confirms a degradation pathway that involves the stepwise removal of methyl groups from the urea side chain, followed by hydrolysis to form 4-isopropylaniline. researchgate.netnih.gov

Further degradation of aniline (B41778) compounds typically proceeds through the formation of catechol, which is then subject to ring cleavage via ortho- or meta-pathways. researchgate.net

The table below summarizes the identified degradation products of the related compound isoproturon.

| Precursor Compound | Degradation Product | Abbreviation | Analytical Method(s) |

| Isoproturon | 1-(4-isopropylphenyl)-3-methylurea | MDIPU | HPLC, MS/MS researchgate.netnih.gov |

| Isoproturon | 1-(4-isopropylphenyl)urea | DDIPU | HPLC, MS/MS researchgate.netnih.gov |

| Isoproturon | 4-Isopropylaniline | 4-IA | HPLC, MS/MS researchgate.netnih.gov |

Ecotoxicological Investigations (for related isopropylphenyl phosphate (B84403) compounds)

The ecotoxicological effects of isopropylphenyl phosphate compounds, which are structurally related to "this compound," have been investigated to understand their potential harm to the environment.

Isopropylphenyl phosphates have been identified as having high toxicity to aquatic organisms. canada.ca Studies have shown that these compounds can cause both acute and chronic effects in aquatic life at concentrations below 1 mg/L. canada.ca

A GreenScreen® assessment for isopropylated triphenyl phosphate (IPTPP) assigned it a Benchmark Score of 2, indicating high concern, based on its very high ecotoxicity. theic2.org This assessment highlighted that the substance is considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. theic2.org The acute aquatic toxicity was rated as "very high" based on experimental LC50 values of less than 0.3 mg/L in fish and 0.25 mg/L in daphnia for commercial mixtures. theic2.org Chronic toxicity studies on green algae also indicated effects at low concentrations, with a 14-day No-Observed-Effect Concentration (NOEC) of 0.1 mg/L for certain commercial products. theic2.org

Research on zebrafish exposed to isopropylphenyl phosphate (IPPP) revealed neurotoxic effects, as indicated by changes in swimming activity. nih.gov At a concentration of 25 μg/L, zebrafish showed a decline in swimming activity, suggesting a hypoactive response to the neurotoxic stress. nih.gov

The table below presents a summary of aquatic ecotoxicity data for related isopropylphenyl phosphate compounds.

| Compound/Mixture | Organism | Endpoint | Value (mg/L) |

| Isopropylphenyl diphenyl phosphate (commercial mixture) | Fish | LC50 | < 0.3 theic2.org |

| Isopropyl phenyl diphenyl phosphate | Daphnia magna | LC50 (48-hour) | 0.25 theic2.org |

| Isopropylphenyl diphenyl phosphate (Reofos 50) | Daphnia magna | EC50 (48-hour) | 2.44 service.gov.uk |

| Kronitex 200 / Phosflex 31P | Green algae | NOEC (14-day) | 0.1 theic2.org |

Environmental risk assessments for isopropylated triphenyl phosphate are conducted using established methodologies, such as those outlined in the European Technical Guidance Document. service.gov.uk These assessments consider the substance's use in various applications, including as a flame retardant and plasticizer in PVC products, polyurethanes, textiles, and adhesives. service.gov.uk

The risk assessment process involves evaluating potential risks to different environmental compartments, such as surface water, sediment, and soil. service.gov.uk For isopropylated triphenyl phosphates, potential risks have been identified for these compartments. service.gov.uk The assessment also considers regional emissions, which primarily arise from in-service losses and waste from products like PVC, paints, and textiles. service.gov.uk

The risk quotient (RQ) method is another approach used to assess the ecological risks of these compounds in surface water. nih.gov The RQ is calculated to classify the risk level as no risk, low risk, medium risk, or high risk. nih.gov

The GreenScreen® for Safer Chemicals methodology provides a comprehensive hazard assessment, which includes evaluating ecotoxicity. theic2.org This method assigns a benchmark score based on various hazard endpoints, including aquatic toxicity, bioaccumulation, and persistence. theic2.org Isopropylated triphenyl phosphate received a low benchmark score due to its high ecotoxicity and bioaccumulation potential. theic2.org

Green Chemistry Principles in Production and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the production and use of "this compound" and related compounds to enhance their sustainability.

In the synthesis of related compounds, such as 2-phenyl benzimidazoles, green chemistry approaches have been explored. thieme-connect.de These include the use of eco-friendly and recyclable catalysts, green solvents, and solvent-free reaction conditions at room temperature to produce high yields in short reaction times. thieme-connect.de For example, the use of pyrrolidinium (B1226570) acetate as a recyclable catalyst for these syntheses aligns with the principles of using catalysts and designing for energy efficiency. acs.orgthieme-connect.de

The development of production processes for "acetic p-isopropyl phenyl methyl ester" that are simple, safe, have low production costs, few byproducts, and low pollution are also in line with green chemistry principles. google.com Such processes aim for high product yield and purity, making them suitable for industrial production. google.com

Another application of green chemistry is in the isopropylation of phenol (B47542) to produce isopropylphenol, a key intermediate. rsc.org Using solid acid catalysts like zeolites (H-Beta and H-Mordenite) in a continuous vapor phase reaction with isopropyl alcohol as the alkylating agent offers a greener methodology. rsc.org This approach utilizes a reusable heterogeneous catalyst, operates under milder conditions, and shows high selectivity for the desired product, thereby minimizing waste. rsc.org This aligns with the green chemistry principles of catalysis, atom economy, and using safer solvents and auxiliaries. acs.org

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure of 4-isopropylphenyl acetate (B1210297) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen environments in the molecule:

Isopropyl Group: A doublet for the six equivalent methyl protons (–CH(CH ₃)₂) and a septet for the single methine proton (–CH (CH₃)₂).

Aromatic Protons: The para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two doublets.

Acetate Group: A singlet for the three methyl protons of the acetate group (–OCOCH ₃).

¹³C NMR: The carbon NMR spectrum would be expected to display unique signals for each carbon atom in a distinct electronic environment. This would include signals for the methyl and methine carbons of the isopropyl group, four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), a signal for the acetate methyl carbon, and a signal for the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in 4-isopropylphenyl acetate by measuring the absorption of infrared radiation. The spectrum is characterized by several key absorption bands that confirm its structure. Although a publicly archived spectrum for this compound is not available, the expected characteristic peaks can be inferred from the spectra of analogous compounds. Key vibrational modes would include:

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1760-1735 cm⁻¹.

C-O Stretching: A strong band corresponding to the stretching of the C-O single bond of the ester group, usually found in the 1250-1000 cm⁻¹ range.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, indicative of the carbon-carbon bonds within the benzene ring.

C-H Stretching: Signals corresponding to the sp³ hybridized C-H bonds of the isopropyl and acetate methyl groups (typically below 3000 cm⁻¹) and the sp² hybridized C-H bonds of the aromatic ring (typically above 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular weight: 178.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 178.

The fragmentation pattern is crucial for structural confirmation. Common fragmentation pathways for phenyl acetates include: